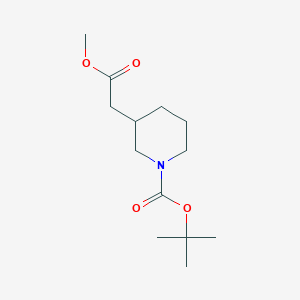

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

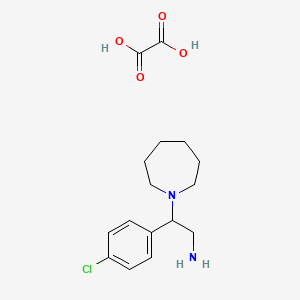

“tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O4 . It has an average mass of 258.314 Da and a monoisotopic mass of 258.157959 Da . This compound is also known by other names such as “®-3-Methoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester” and "®-4-N-Boc-Piperazine-2-acetic acid methyl ester" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Key Intermediates : The compound has been utilized in the synthesis of key intermediates for pharmaceuticals. For example, it serves as a crucial intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. The synthesis involved steps such as acylation, sulfonation, and substitution, with a focus on optimizing the synthetic method for better yield (Min Wang et al., 2015).

Advanced Synthetic Applications : Another study explored the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to create cis-4-hydroxy delta-lactams, showcasing the compound's utility in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This work demonstrates the compound's role in creating complex molecular architectures with potential biological applications (J. Marin et al., 2004).

Structural and Biological Evaluation : Research has been conducted on derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, emphasizing the importance of structural characterization through spectroscopic studies and X-ray diffraction analysis. These studies underline the compound's versatility in medicinal chemistry and its potential for developing new therapeutic agents (B. Kulkarni et al., 2016).

Molecular Structure and Analysis

- Crystal Structure Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, related to the tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, was synthesized and its structure was determined via single crystal X-ray diffraction analysis. This research highlights the compound's potential in developing cyclic amino acid esters with specific structural properties (T. Moriguchi et al., 2014).

Application in Material Science

- Dendritic Macromolecules : There is research on the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including efforts to transform these esters to carboxylic acids through a thermolytic process. This work showcases the compound's role in creating water-soluble dendritic macromolecules with stiff, hydrocarbon interiors, pointing to its utility in material science (D. J. Pesak et al., 1997).

Wirkmechanismus

Target of Action

It is known that similar compounds serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Compounds derived from it have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds derived from it have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662850 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

CAS RN |

691876-16-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)

![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)